3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde
Overview
Description
3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and 4-ethylpiperazine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions with water.
Catalysts and Solvents: Commonly used catalysts include Lewis acids such as aluminum chloride, and solvents like dichloromethane or toluene are employed to dissolve the reactants and facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the piperazine attacks the carbonyl carbon of the benzaldehyde, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzoic acid.
Reduction: 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: It is used as a building block in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. The ethylpiperazine moiety is known to interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The benzaldehyde core can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog that lacks the benzaldehyde moiety.
4-[(4-Ethylpiperazin-1-yl)methyl]benzylamine: A related compound with an amine group instead of an aldehyde.
6-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine: A more complex analog with additional functional groups.
Uniqueness
3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3/h9-10,12H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQZGDMKHLFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589509 | |
Record name | 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894370-38-8 | |
Record name | 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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